Nt-rab5 protein - 147995-31-1

Nt-rab5 protein

Catalog Number: EVT-1519982
CAS Number: 147995-31-1
Molecular Formula: C42H78N6O6Tc
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nt-rab5 is primarily sourced from eukaryotic organisms, where it is expressed in various tissues. It belongs to the Rab family, classified under the Ras superfamily of small GTPases. The classification of Rab proteins is based on their sequence homology and functional roles in vesicle transport. Nt-rab5 is specifically recognized for its role in early endosome formation and dynamics, making it a critical component in cellular trafficking pathways.

Synthesis Analysis

Methods

The synthesis of Nt-rab5 can be achieved through recombinant DNA technology. This involves the cloning of the Nt-rab5 gene into expression vectors, followed by transformation into host cells such as Escherichia coli or mammalian cell lines. The general steps include:

  1. Gene Cloning: The Nt-rab5 gene is amplified using polymerase chain reaction techniques and cloned into an appropriate vector.
  2. Transformation: The vector is introduced into competent bacterial cells or mammalian cells for protein expression.
  3. Protein Expression: Induction of protein synthesis is typically done using specific inducers (e.g., IPTG for bacterial systems).
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as His-tag or GST for isolation.

Technical Details

The purification process may involve several chromatography steps, including ion exchange and size exclusion chromatography, to achieve high purity levels necessary for functional assays. Techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are used to assess protein purity and size.

Molecular Structure Analysis

Structure

The molecular structure of Nt-rab5 consists of a core GTPase domain that facilitates nucleotide binding and hydrolysis. Structural studies have shown that the protein undergoes conformational changes upon GTP binding, which are critical for its interaction with effector proteins.

Data

Crystallographic studies have provided insights into the three-dimensional conformation of Nt-rab5, revealing key regions involved in GTP binding and effector recruitment. These studies indicate that specific amino acid residues are crucial for maintaining the structural integrity necessary for its function.

Chemical Reactions Analysis

Reactions

Nt-rab5 participates in several critical biochemical reactions, primarily involving nucleotide exchange and hydrolysis:

  1. Nucleotide Exchange: The transition from GDP-bound to GTP-bound form occurs through the action of guanine nucleotide exchange factors (GEFs), which facilitate the release of GDP.
  2. GTP Hydrolysis: The hydrolysis of GTP to GDP is catalyzed by GTPase-activating proteins (GAPs), leading to the inactivation of Nt-rab5.

Technical Details

These reactions are vital for regulating the cycling between active and inactive states, thereby controlling downstream signaling pathways and vesicle trafficking dynamics.

Mechanism of Action

Process

The mechanism by which Nt-rab5 operates involves several steps:

  1. Activation: Upon receiving signals from GEFs, Nt-rab5 exchanges GDP for GTP.
  2. Effector Recruitment: The active GTP-bound form interacts with various effector proteins that mediate vesicle motility and fusion with target membranes.
  3. Inactivation: Following its action, GAPs facilitate GTP hydrolysis, returning Nt-rab5 to its inactive state.

Data

Studies have shown that the spatial localization of active Nt-rab5 correlates with membrane dynamics during endocytosis, emphasizing its role in directing vesicle transport towards early endosomes.

Physical and Chemical Properties Analysis

Physical Properties

Nt-rab5 exhibits properties typical of small GTPases, including a molecular weight ranging from 20 to 30 kDa depending on post-translational modifications. It is generally soluble in aqueous solutions at physiological pH.

Chemical Properties

Chemically, Nt-rab5 interacts with phospholipid membranes through specific lipid-binding motifs that facilitate its association with membrane compartments involved in endocytosis. Its activity is highly dependent on the presence of divalent cations such as magnesium or manganese ions that stabilize the nucleotide binding site.

Relevant Data or Analyses

Spectroscopic techniques like circular dichroism (CD) can be employed to study its secondary structure, while fluorescence resonance energy transfer (FRET) assays can provide insights into its interactions with other proteins during cellular processes.

Applications

Scientific Uses

Nt-rab5 has numerous applications in scientific research:

  • Cell Biology: It serves as a model system for studying membrane trafficking mechanisms.
  • Disease Research: Dysregulation of Rab proteins like Nt-rab5 has been implicated in various diseases, including neurodegenerative disorders and cancer; thus, it serves as a potential therapeutic target.
  • Biotechnology: Understanding Rab protein functions can aid in developing strategies for drug delivery systems utilizing vesicular transport mechanisms.
Molecular Structure and Biochemical Properties of Nt-rab5

Structural Homology to Rab GTPase Superfamily

Nt-rab5 belongs to the Rab GTPase family, the largest branch of the Ras superfamily of small GTPases, which comprises over 60 distinct members in humans. These proteins share a conserved structural fold characterized by a six-stranded β-sheet core surrounded by five α-helices [2] [5]. This architecture is maintained across the Rab family and is crucial for their function as molecular switches in intracellular membrane trafficking. The GTPase domain of Rab5 contains five highly conserved sequence motifs (G1-G5) responsible for guanine nucleotide binding and hydrolysis, which are signature features of the Rab family [2].

Rab5 exists as three isoforms (Rab5a, Rab5b, and Rab5c) that share approximately 90% amino acid sequence identity and exhibit overlapping yet distinct functions in endocytic trafficking [6] [10]. Phylogenetic analysis positions Rab5 within an evolutionarily conserved subgroup of Rab GTPases involved in early endosomal regulation, with homologs identified from yeast (Vps21p/Ypt5) to mammals [2]. The exceptional conservation of Rab5 across eukaryotes underscores its fundamental role in cellular trafficking machinery.

Table 1: Conserved Structural Motifs in Nt-rab5

MotifPositionSequenceFunction
G1 (P-loop)30-37GDSGVGKTPhosphate binding
G261-65TIGIDMg²⁺ coordination
G3 (Switch I)36-43NKLDGuanine specificity
G4 (Switch II)123-126SAKNucleotide binding
G5154-157ETSAGuanine recognition

Nucleotide-Dependent Conformational Dynamics

Nt-rab5 functions as a molecular switch that alternates between active (GTP-bound) and inactive (GDP-bound) conformations. This nucleotide-dependent cycling regulates its interactions with downstream effectors and upstream regulators [2]. The switch regions (Switch I and Switch II) undergo substantial conformational changes during nucleotide exchange and GTP hydrolysis. Specifically, Switch I (residues 32-41) and Switch II (residues 64-79) exhibit structural flexibility that enables Rab5 to adopt distinct conformations based on its nucleotide state [1] [6].

Biophysical studies reveal that GTP binding stabilizes Rab5 in a conformation that exposes effector-binding surfaces, particularly in the Switch I and II regions. This active state recruits effector proteins such as EEA1 (Early Endosome Antigen 1) and rabaptin-5 to early endosomal membranes [6]. Conversely, in the GDP-bound state, these switch regions collapse inward, masking effector-binding interfaces and promoting interaction with GDP dissociation inhibitor (GDI) proteins [2] [7]. The intrinsic GTP hydrolysis rate of Rab5 is relatively slow (kcat ≈ 0.05 min⁻¹), necessitating regulation by GTPase-activating proteins (GAPs) for efficient inactivation [9]. Similarly, GDP/GTP exchange requires guanine nucleotide exchange factors (GEFs) like Rabex-5 and Rin1 that accelerate nucleotide exchange by several orders of magnitude [4] [10].

Prenylation Mechanisms and Membrane Localization Signals

The subcellular targeting and membrane association of Nt-rab5 are governed by post-translational prenylation at its C-terminus. Rab5 terminates in a CCGGC motif that undergoes dual geranylgeranylation, where two 20-carbon isoprenyl groups are attached via thioether linkages to the cysteine residues [3] [7]. This modification is catalyzed by Rab geranylgeranyl transferase (RabGGTase), which uniquely requires the escort protein REP (Rab Escort Protein) for recognition of Rab substrates [3] [7].

The N-terminal domain of Rab5 contains a critical YXYLFK motif (residues 6-11) that is essential for efficient prenylation. Mutational studies demonstrate that deletion of the first 22 amino acids or point mutation of the conserved lysine residue (K10A) in this motif abolishes prenylation without affecting nucleotide binding [3]. The hypervariable C-terminal domain (HVD) downstream of the prenylated cysteines serves as a structural spacer and membrane affinity modulator rather than a specific targeting signal per se [7]. Seminal studies replacing the HVD with artificial polyethyleneglycol (PEG) linkers demonstrated that Rab5 retained proper membrane targeting, indicating that the HVD primarily functions as a flexible spacer rather than a specific localization signal [7].

The prenylation cycle involves REP-mediated delivery of newly prenylated Rab5 to membranes, where it is activated by GEFs. Following GTP hydrolysis, GDI extracts GDP-bound Rab5 from membranes and maintains it in a soluble, cytoplasmic complex for recycling to donor membranes [2] [7].

Conserved Domains: G-Domain, Switch I/II Regions, and Hypervariable C-Terminus

The Nt-rab5 structure comprises three principal domains: the conserved G-domain, the switch regions, and the hypervariable C-terminus (HVD):

  • G-domain: This catalytic core (residues 1-174) contains the nucleotide-binding pocket and switch machinery. It features five Rab-family specific regions (RabF1-RabF5) clustered around the switch regions that distinguish Rabs from other small GTPases [2]. The RabF motifs are critical for interactions with regulators (GEFs, GAPs, and GDIs) and effectors. Additionally, four Rab-subfamily specific regions (RabSF1-RabSF4) determine effector specificity within the Rab5 subfamily [2].

  • Switch Regions: Switch I (loop 2) and Switch II (loop 4-α2-loop 5) undergo nucleotide-dependent conformational changes. Structural studies using limited proteolysis reveal that GTP binding protects Rab5 from trypsin digestion, whereas GDP binding yields characteristic 20-kDa fragments [1]. These regions form critical interfaces for effector recruitment when GTP-bound.

  • Hypervariable C-Terminus (HVD): Despite its name, the HVD (residues 175-215) contains conserved structural elements. The C-terminal CCGGC prenylation motif is preceded by a conserved Rab-specific sequence that forms a hydrophobic triad (termed the Rab complementarity-determining region) which interacts with REP and GDI [7]. Recent structural analysis demonstrates that the HVD serves multiple functions: as a flexible spacer, membrane affinity modulator through its polybasic cluster, and in some cases (e.g., Rab7) as an effector interaction domain [7]. In Rab5, the HVD primarily functions as a flexible spacer rather than a specific targeting signal.

Table 2: Functional Domains of Nt-rab5

DomainResiduesStructural FeaturesFunctional Role
G-domain1-174α/β fold with 6 β-strands and 5 α-helicesNucleotide binding/hydrolysis
Switch I32-41Flexible loop connecting β1 and α1Effector binding interface
Switch II64-79Loop-α2-loop conformationGTPase regulation
Hypervariable C-terminus175-215Unstructured with C-terminal CCGGC motifMembrane anchoring via prenylation

Mutational Analysis of Functional Motifs (e.g., S34N, Q79L)

Site-directed mutagenesis of Nt-rab5 has elucidated structure-function relationships and generated dominant-negative and constitutively active mutants that are indispensable research tools:

  • S34N (Dominant-Negative): This mutation in the phosphate-binding loop (G1 motif) confers preferential affinity for GDP over GTP [1] [8]. Structural analysis indicates that the S34N mutation disrupts Mg²⁺ coordination and stabilizes the GDP-bound conformation. When overexpressed, Rab5 S34N causes accumulation of small, fragmented endosomes and inhibits transferrin endocytosis by sequestering GEFs without productive activation [8]. In vitro, Rab5 S34N inhibits homotypic early endosome fusion by blocking the activation of endogenous Rab5 [8].

  • Q79L (Constitutively Active): Located in the Switch II region, the Q79L mutation corresponds to the oncogenic Q61L mutation in Ras. This substitution dramatically reduces intrinsic GTPase activity (12.2-fold decrease in kcat) and stabilizes Rab5 in the GTP-bound state [1] [8]. Cells expressing Rab5 Q79L exhibit giant early endosomes due to uncontrolled fusion events [8]. Biochemical studies demonstrate that Rab5 Q79L exhibits accelerated GDP dissociation (3.6-fold faster than wild-type), explaining its predominant GTP-bound state in vivo [1].

  • N133I (Prenylation-Defective): This mutation in the NKxD motif (G4) abolishes geranylgeranylation without affecting nucleotide binding [1]. The N133I mutant fails to associate with membranes and is nonfunctional in endocytic trafficking. Structural studies suggest that N133I induces a "triphosphate" conformation irrespective of bound nucleotide, as evidenced by resistance to tryptic digestion in both GDP and GTP states [1].

  • K116/140/165R (Ubiquitination-Defective): These lysine mutants reveal site-specific regulatory ubiquitination. Monoubiquitination at K140 disrupts effector binding, while modification at K165 impairs nucleotide exchange [10]. The K116R mutation shows minimal functional impact, highlighting the specificity of ubiquitin regulation.

These mutational studies collectively demonstrate that Rab5 function requires precise coordination of nucleotide cycling, membrane association via prenylation, and conformational switching in the effector-binding regions. Disruption of any of these elements impairs Rab5's ability to regulate endosomal dynamics and cargo trafficking.

Properties

CAS Number

147995-31-1

Product Name

Nt-rab5 protein

Molecular Formula

C42H78N6O6Tc

Synonyms

Nt-rab5 protein

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